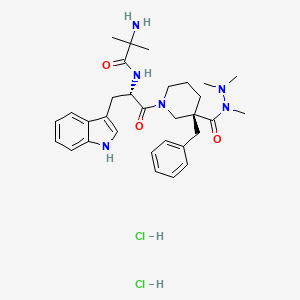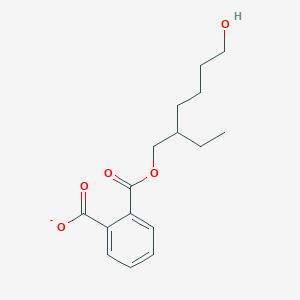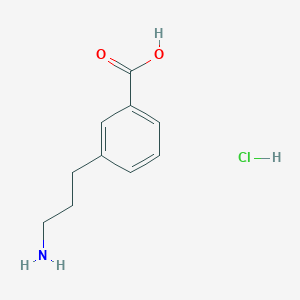![molecular formula C₁₈H₃₂O₁₀ B1146699 (1S,3R,8R,10S)-5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol CAS No. 176798-27-9](/img/structure/B1146699.png)
(1S,3R,8R,10S)-5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals known for their intricate cyclic structures, which often exhibit unique physical and chemical properties due to their complex molecular architecture. These properties make them subjects of interest in various fields of chemistry and materials science.
Synthesis Analysis
Synthesis of complex cyclic compounds often involves multi-step chemical reactions, including ring-closing metathesis, Diels-Alder reactions, or epoxidation, depending on the specific functional groups and the desired molecular framework. For example, compounds with similar complexity have been synthesized through reactions that carefully build the cyclic structure while introducing functional groups in a step-wise manner (Howarth & Wilson, 2003).
Molecular Structure Analysis
The molecular structure of complex cyclic compounds is typically characterized using spectroscopic methods such as NMR, IR, and mass spectrometry, alongside X-ray crystallography. These techniques allow for the detailed mapping of the molecule's 3D structure, including the stereochemistry of each chiral center and the conformation of the cyclic rings (Gainsford et al., 1995).
Scientific Research Applications
Biomass Conversion and Polymer Synthesis
- Lignin Model Compounds: Studies on dimeric non-phenolic β-O-4-type lignin model compounds show mechanisms relevant to biomass conversion, highlighting the role of specific functional groups in acidolysis reactions, which could inform on the reactivity of similar complex molecules in lignin breakdown and biofuel production (T. Yokoyama, 2015).
- Polymer Synthesis from Renewable Resources: The synthesis of polymers using renewable 1,4:3,6-dianhydrohexitols as monomers demonstrates the utility of rigid, chiral diols in creating high-performance materials, suggesting potential applications for similarly structured compounds in sustainable material science (F. Fenouillot et al., 2010).
Organic Electronics and Thermoelectric Materials
- Organic Thermoelectric Materials: Research on poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, which have shown promising thermoelectric properties, points to the potential of complex organic molecules for use in renewable energy applications (R. Yue & Jingkun Xu, 2012).
Antioxidant Activity and Environmental Remediation
- Antioxidant Activity Measurement: The study of antioxidants, including methods for determining antioxidant activity, underlines the importance of structural specificity in understanding the interaction of complex molecules with reactive species, which could be relevant for evaluating the antioxidant potential of the compound (I. Munteanu & C. Apetrei, 2021).
- Organic Pollutants Remediation: Utilization of redox mediators in enzymatic degradation of recalcitrant organic compounds in wastewater showcases the application of complex organic molecules in environmental remediation efforts (Maroof Husain & Q. Husain, 2007).
properties
IUPAC Name |
(1S,3R,8R,10S)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O10/c1-15(21-5)16(2,22-6)26-12-10(20)14-13(9(19)11(12)25-15)27-17(3,23-7)18(4,24-8)28-14/h9-14,19-20H,1-8H3/t9?,10?,11-,12-,13+,14+,15?,16?,17?,18? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLIBKBYQRHULW-MJICYONXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2C(C3C(C(C2O1)O)OC(C(O3)(C)OC)(C)OC)O)(C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(O[C@@H]2[C@@H](O1)C([C@@H]3[C@@H](C2O)OC(C(O3)(C)OC)(C)OC)O)(C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R,8R,10S)-5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)
![[(1S,5S,8S,9S,10S,13S,14S,17S)-1-Hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1146629.png)


![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)